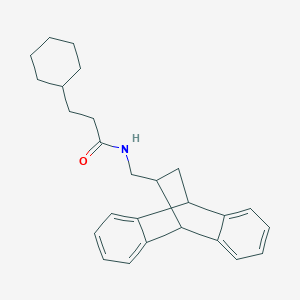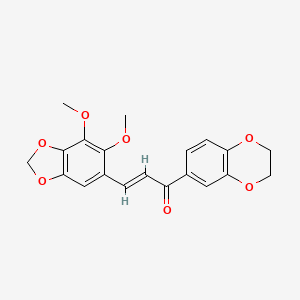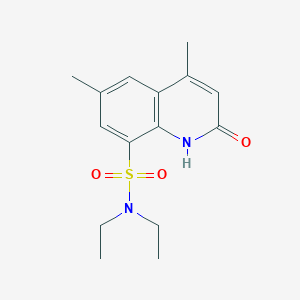![molecular formula C20H16Cl2N4O3 B11470159 N-(4-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11470159.png)
N-(4-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of oxadiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and oxazole intermediates. The process often includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Formation of the Oxazole Ring: This involves the cyclization of an α-haloketone with an amide.
Coupling Reactions: The final step involves coupling the oxadiazole and oxazole intermediates under specific conditions, often using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: Both the oxadiazole and oxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic rings make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is explored for its potential antimicrobial and antiviral properties. The presence of chlorine atoms and heterocyclic rings often enhances its biological activity.
Medicine
In medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole and oxazole rings can bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the chlorophenyl group and have shown antiviral activity.
Indole Derivatives: Indole derivatives also feature heterocyclic rings and are known for their broad-spectrum biological activities.
Uniqueness
What sets 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE apart is its combination of oxadiazole and oxazole rings, which provides a unique set of chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C20H16Cl2N4O3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O3/c21-14-6-4-12(5-7-14)11-23-19(27)17-9-16(28-25-17)10-18-24-20(29-26-18)13-2-1-3-15(22)8-13/h1-8,16H,9-11H2,(H,23,27) |
InChI Key |
JEBRRLIIGDTALK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)Cl)CC3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B11470077.png)
![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11470079.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)

![10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11470122.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)

![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11470129.png)

![8-amino-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470138.png)
![1-(3-chlorophenyl)-6-(2-methoxyethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11470142.png)

![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)
